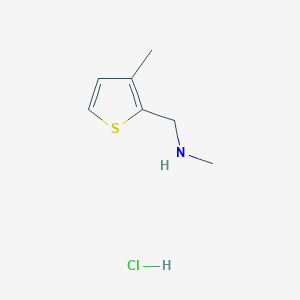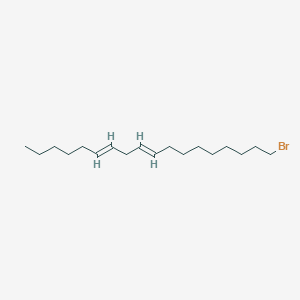
Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride” is a chemical compound that can be used for various research and industrial applications . It is also known as “Methyl-thiophen-2-ylmethyl-ammonium chloride” or "N-Methyl(2-thienyl)methanaminium chloride" .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9NS·HCl . The molecular weight is 163.67 . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
“this compound” appears as a white crystal . It has a melting point range of 188 - 200 °C . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride and its derivatives are studied for their corrosion inhibitive properties. For instance, research conducted by Leçe, Emregül, and Atakol (2008) investigated the effectiveness of various Schiff base compounds, including N-(thiophen-2-ylmethylene)pyridin-2-amine (TMP), in inhibiting the corrosion of mild steel. The study found TMP to show a high inhibitor efficiency of 97% (Leçe, Emregül, & Atakol, 2008).
Crystal Packing in Copper Complexes
In 2006, Koval et al. explored the impact of different anions on the crystal packing of copper complexes using a thiophene-containing phenol-based ligand. This study provides insights into how the molecular structure, including the presence of thiophene derivatives, influences the formation of metal complexes (Koval et al., 2006).
Antimicrobial and Antifungal Activities
Patel and Patel (2017) conducted research on the synthesis and evaluation of antimicrobial and antifungal activities of various derivatives, including those derived from thiophene. Their findings contribute to the development of novel antimicrobial agents, emphasizing the potential of thiophene derivatives in this field (Patel & Patel, 2017).
DNA-Binding Polymers
Carreon et al. (2014) synthesized a cationic polythiophene derivative, highlighting its potential use as a theranostic gene delivery vehicle. This study underscores the applicability of thiophene derivatives in biologically relevant contexts, such as DNA binding (Carreon, Santos, Matson, & So, 2014).
Corrosion Inhibition in Acid Solutions
Daoud et al. (2014) investigated the use of a synthesized thiophene Schiff base as a corrosion inhibitor in acidic environments. The study provided evidence of its efficiency as a corrosion inhibitor, highlighting the practical applications of thiophene derivatives in industrial contexts (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Organic Light-Emitting Diodes (OLEDs)
Ge et al. (2008) developed bipolar molecules incorporating thiophene, which were used in the fabrication of phosphorescent OLEDs. This research signifies the role of thiophene derivatives in advancing OLED technology (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
Eigenschaften
IUPAC Name |
N-methyl-1-(3-methylthiophen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-3-4-9-7(6)5-8-2;/h3-4,8H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYLYGTMBZXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24781635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860710-37-8 |
Source


|
| Record name | methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)


![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2837132.png)
![2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2837133.png)
![N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride](/img/structure/B2837134.png)


![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)
![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)